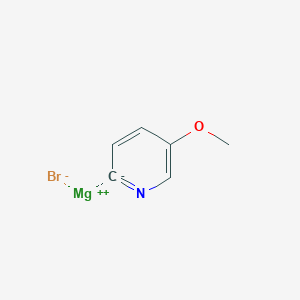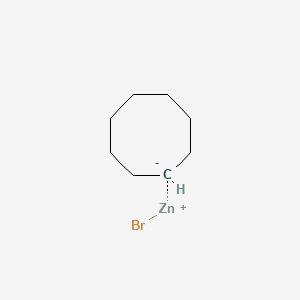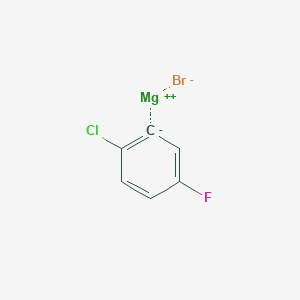
(4-Bromothiophen-2-yl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromothiophen-2-yl)magnesium bromide is an organometallic compound with the molecular formula C4H2Br2MgS. It is a Grignard reagent, which means it is commonly used in organic synthesis to form carbon-carbon bonds. This compound is particularly valuable in the field of synthetic chemistry due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (4-Bromothiophen-2-yl)magnesium bromide is typically prepared via the reaction of 4-bromothiophene with magnesium in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
4-Bromothiophene+Magnesium→(4-Bromothiophen-2-yl)magnesium bromide
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The solvent is often recycled, and the reaction is monitored using techniques such as gas chromatography to ensure completion.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Bromothiophen-2-yl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Coupling Reactions: It participates in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Substitution Reactions: It can replace halides in organic molecules to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of a solvent like THF.
Suzuki-Miyaura Coupling: Requires a palladium catalyst and a base such as potassium carbonate.
Substitution Reactions: Often carried out in the presence of a suitable electrophile and solvent.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling.
Substituted Thiophenes: From substitution reactions.
Applications De Recherche Scientifique
(4-Bromothiophen-2-yl)magnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drug candidates through the formation of carbon-carbon bonds.
Industry: Applied in the production of materials such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of (4-Bromothiophen-2-yl)magnesium bromide involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparaison Avec Des Composés Similaires
- (4-Chlorothiophen-2-yl)magnesium chloride
- (4-Iodothiophen-2-yl)magnesium iodide
- (4-Fluorothiophen-2-yl)magnesium fluoride
Comparison: (4-Bromothiophen-2-yl)magnesium bromide is unique due to its specific reactivity and the nature of the bromine substituent, which can influence the electronic properties of the thiophene ring. Compared to its chloro, iodo, and fluoro counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis.
Propriétés
IUPAC Name |
magnesium;4-bromo-2H-thiophen-2-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrS.BrH.Mg/c5-4-1-2-6-3-4;;/h1,3H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGVHIYALZWGFN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]SC=C1Br.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2MgS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














